PD 135158

MDM2-p53 protein-protein interaction inhibition Biochemical potency comparison HTRF binding assay

RG7112 is the clinical benchmark MDM2 inhibitor, with validated Phase I human PK/PD data (NCT00559533). It offers a 200-fold potency advantage over preclinical tool Nutlin-3a, making it essential for translational oncology studies. Choose RG7112 for assay validation and bridging preclinical to clinical research.

Molecular Formula C35H46N4O6
Molecular Weight 618.8 g/mol
Cat. No. B1197173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 135158
Synonyms4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine
CAM 1028
CAM-1028
PD 135158
PD-135158
PD135158
Molecular FormulaC35H46N4O6
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
InChIInChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1
InChIKeyVVGZQXYPBDZOLL-KROHXGCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RG7112 (RO5045337) Procurement Guide: A First-in-Class Clinical MDM2-p53 Antagonist for Cancer Research


RG7112 (RO5045337; CAS 939981-39-2) is a small-molecule MDM2 antagonist developed by Hoffmann-La Roche as the first selective p53-MDM2 interaction inhibitor to enter clinical trials [1]. This orally bioavailable compound occupies the p53-binding pocket of MDM2 with an HTRF IC₅₀ of 18 nM and a KD of 2.9–11 nM, stabilizing p53 and reactivating the p53 tumor suppressor pathway in cells harboring wild-type TP53 [2][3]. With completed Phase I trials in advanced solid tumors and hematologic malignancies (NCT00559533, NCT00623870) and an established PK/PD profile including MIC-1 elevation as a pharmacodynamic biomarker, RG7112 serves as the foundational clinical benchmark for the MDM2 inhibitor class [4][5].

Why RG7112 Cannot Be Substituted with Nutlin-3a, RG7388, or AMG232 in MDM2-Focused Research


MDM2 inhibitors within the same class exhibit substantial differences in biochemical potency, binding affinity, p53 wild-type versus mutant selectivity, and clinical development status—precluding interchangeable substitution in research protocols. RG7112 demonstrates approximately 200-fold greater biochemical potency than the widely used research tool Nutlin-3a in displacing p53 from MDM2 [1]. Compared with second-generation inhibitor RG7388 (idasanutlin), RG7112 shows distinct binding kinetics and a different selectivity profile relative to AMG232 [2][3]. Furthermore, as the first-in-class clinical candidate with published Phase I PK/PD data in human subjects, RG7112 provides a unique translational bridge between preclinical MDM2 biology and clinical validation that cannot be replicated by preclinical tool compounds or later-generation clinical candidates with different pharmacologic profiles [4].

RG7112 Quantitative Differentiation Evidence: Head-to-Head Comparisons with MDM2 Inhibitor Comparators


Biochemical Potency Advantage: RG7112 Exhibits 200-Fold Greater MDM2-p53 Displacement than Nutlin-3a

RG7112 demonstrates a 200-fold increase in biochemical potency relative to the widely used research tool compound Nutlin-3a in displacing p53 from MDM2 [1]. This potency differential is critical when selecting a compound for dose-response studies or when comparing published MDM2 inhibition data generated with different tool compounds.

MDM2-p53 protein-protein interaction inhibition Biochemical potency comparison HTRF binding assay

Binding Affinity Comparison: RG7112 KD of 2.9 nM Versus Second-Generation MDM2 Inhibitors

In a systematic Biacore SPR comparison of clinical-stage MDM2 inhibitors, RG7112 exhibited a KD of 2.9 nM, positioning it as a potent binder but with a 64.4-fold lower affinity than the later-generation inhibitor AMG 232 (KD = 0.045 nM) and 19.3-fold lower affinity than RG7388 (idasanutlin; KD = 0.15 nM) [1]. This quantifies RG7112's binding profile relative to the broader inhibitor landscape.

SPR binding affinity MDM2 inhibitor ranking Biochemical characterization

Cellular Selectivity Profile: RG7112 Shows 16.5-Fold p53 Wild-Type Versus Mutant Selectivity

In patient-derived glioblastoma stem cells, RG7112 exhibited an average selectivity of 16.5-fold for p53 wild-type cells over p53 mutant cells, compared with 512-fold selectivity for AMG232 [1]. Among TP53 wild-type glioblastoma stem cells, RG7112 demonstrated an average IC₅₀ of 720 nM versus 76 nM for AMG232, indicating approximately 9.5-fold lower cellular potency in this disease-relevant model system [1].

p53 wild-type selectivity Glioblastoma stem cells Cellular potency

Clinical Development Status: RG7112 as First-in-Class Clinical Candidate with Published Human PK/PD Data

RG7112 is distinguished from preclinical tool compounds (e.g., Nutlin-3a) and from later-generation clinical candidates by the availability of published Phase I clinical pharmacology data [1]. In a multicenter trial (NCT01164033), a high-fat/high-energy meal enhanced RG7112 oral bioavailability by approximately 2-fold. High-dose consecutive daily dosing for 3–5 days produced higher on-treatment-day exposure than weekly or low-dose/long-duration schedules, with serum MIC-1 elevation and platelet reduction serving as validated pharmacodynamic biomarkers [1].

Clinical pharmacology Oral bioavailability Pharmacokinetics

Formulation and Solubility Profile: RG7112 Demonstrates Defined DMSO Solubility with Established Storage Stability Parameters

RG7112 exhibits solubility of ≥93 mg/mL (128–138 mM) in DMSO and ethanol, with minimal aqueous solubility (<1 mg/mL) . In lyophilized powder form, the compound remains stable for 36 months at -20°C, while DMSO stock solutions stored at -20°C should be used within 1–3 months to prevent potency loss [1]. For in vivo administration, a validated formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline achieves ≥10 mg/mL (13.74 mM) solubility .

Compound solubility Formulation compatibility Storage stability

RG7112 Optimal Procurement and Application Scenarios for Academic and Industrial Research


Translational Oncology Studies Requiring a Clinical-Grade p53 Reactivator with Validated Human PK/PD Data

Researchers conducting translational oncology studies that require bridging from preclinical p53 biology to clinical relevance should prioritize RG7112 over preclinical-only tool compounds like Nutlin-3a. The availability of completed Phase I clinical trial data (NCT00559533, NCT01164033) with established PK parameters, PD biomarkers (MIC-1 elevation, platelet reduction), and MTD determination provides a human-validated reference framework for dose selection and biomarker correlation . This is particularly valuable for academic labs seeking to contextualize their findings within the clinical MDM2 inhibitor landscape or for biotech companies conducting target validation studies ahead of internal drug discovery programs.

MDM2-p53 Pathway Benchmarking and Assay Development Using a Well-Characterized Inhibitor Standard

For laboratories developing or validating biochemical or cellular assays for MDM2-p53 interaction screening, RG7112 serves as an ideal positive control and benchmark standard. With extensively characterized potency metrics (HTRF IC₅₀ = 18 nM, SPR KD = 2.9 nM) and a well-defined selectivity window (16.5-fold p53 wild-type versus mutant selectivity in glioblastoma stem cells), RG7112 provides a reproducible reference for assay qualification [1]. Its 200-fold potency advantage over Nutlin-3a also makes it suitable for assays requiring lower compound concentrations to minimize solvent effects or off-target interactions .

Comparative Pharmacology Studies of First-Generation Versus Second-Generation MDM2 Inhibitors

Investigators conducting systematic comparisons across the MDM2 inhibitor class—including Nutlin-3a (preclinical tool), RG7112 (first-in-class clinical), RG7388/idasanutlin (second-generation clinical), and AMG232 (highly potent clinical candidate)—require authenticated RG7112 as a critical reference point. Head-to-head data demonstrate that RG7112 exhibits 19.3-fold lower binding affinity than RG7388 (KD 2.9 nM vs. 0.15 nM) and 64.4-fold lower than AMG232 (KD 2.9 nM vs. 0.045 nM), while maintaining a distinct selectivity profile relative to AMG232 [1]. These quantitative differences support structure-activity relationship (SAR) studies, resistance mechanism investigations, and the development of next-generation MDM2-targeting agents.

In Vivo Preclinical Efficacy Studies Requiring Validated Oral Formulation Parameters

Preclinical studies evaluating MDM2 inhibition in murine xenograft or syngeneic tumor models benefit from RG7112's established oral bioavailability and validated in vivo formulation protocol. The compound achieves ≥10 mg/mL solubility in a vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, enabling consistent oral gavage administration . Additionally, the published finding that high-fat meals enhance oral bioavailability approximately 2-fold in humans provides guidance for preclinical feeding considerations when designing studies intended to model clinical dosing conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 135158

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.